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Compound of Interest

Compound Name: 3-Ethynylpyridin-2-ol

Cat. No.: B136201 Get Quote

For researchers, scientists, and professionals in drug development, precise analytical

characterization of novel compounds is paramount. This guide provides a comparative analysis

of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-
ethynylpyridin-2-ol, contextualized with experimental data from structurally similar

compounds. This approach facilitates the identification and verification of this and related

molecules.

While a complete experimental dataset for 3-ethynylpyridin-2-ol is not readily available in the

public domain, we can predict its spectral characteristics by comparing data from analogous

compounds. This guide presents known ¹H and ¹³C NMR data for 3-ethynylpyridine, 2-

ethynylpyridine, 4-ethynylpyridine, and substituted pyridin-2-ones to provide a robust

framework for spectral interpretation.

Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shifts for 3-ethynylpyridin-2-ol
and its structural analogs. The data for the analogs are compiled from publicly available

spectral databases and scientific literature. The predicted values for 3-ethynylpyridin-2-ol are

based on additive principles and the observed substituent effects in the analog series.
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Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for

small organic molecules, based on standard laboratory practices.[2][3][4]

Sample Preparation:

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into

a clean, dry NMR tube.
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The final solution depth in the NMR tube should be approximately 4-5 cm.

¹H NMR Spectroscopy:

Spectrometer: A 400 MHz or 500 MHz spectrometer is typically used.

Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-5 seconds. A longer delay is necessary for quantitative

measurements.

Acquisition time (aq): 2-4 seconds.

Pulse width: A 30° or 90° pulse is standard.

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

Integrate the signals.

¹³C NMR Spectroscopy:

Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H

frequency) is typically used.

Acquisition Parameters:

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay (d1): 2-10 seconds. Longer delays are needed for quaternary carbons.

Acquisition time (aq): 1-2 seconds.
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Pulse width: A 30° or 90° pulse is standard.

Proton decoupling is typically applied to simplify the spectrum.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for characterizing a novel organic

compound, such as 3-ethynylpyridin-2-ol, using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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